molecular formula C15H19NO4 B11745898 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B11745898
M. Wt: 277.31 g/mol
InChI Key: KAKUGYWQNIYIFG-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties . The pyrrolidine ring can participate in various biochemical interactions, potentially affecting enzyme activity and protein binding.

Comparison with Similar Compounds

Uniqueness: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with a benzyloxycarbonyl group and an ethyl substituent

Properties

IUPAC Name

3-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-15(13(17)18)8-9-16(11-15)14(19)20-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKUGYWQNIYIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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